molecular formula C21H23F2NO4 B12390164 Hsd17B13-IN-2

Hsd17B13-IN-2

Cat. No.: B12390164
M. Wt: 391.4 g/mol
InChI Key: GPSLYTIDVZDODP-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Hsd17B13-IN-2 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Hsd17B13-IN-2 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

Hsd17B13-IN-2 has several scientific research applications, including:

    Chemistry: It is used as a chemical probe to study the function of HSD17B13 and its role in lipid metabolism.

    Biology: It helps in understanding the biological pathways involving HSD17B13, particularly in liver cells.

    Medicine: It is being investigated as a potential therapeutic agent for treating liver diseases such as NAFLD and NASH.

    Industry: It may be used in the development of new drugs targeting liver diseases

Mechanism of Action

Hsd17B13-IN-2 exerts its effects by inhibiting the activity of HSD17B13. This enzyme is involved in the metabolism of lipids in the liver. By inhibiting HSD17B13, this compound reduces the formation of lipid droplets, which are associated with the progression of liver diseases. The molecular targets include the active site of HSD17B13, where the inhibitor binds and prevents the enzyme from catalyzing its reactions .

Comparison with Similar Compounds

Hsd17B13-IN-2 is unique compared to other similar compounds due to its high potency and selectivity for HSD17B13. Similar compounds include:

These compounds share a common target but differ in their chemical structures, which can affect their potency, selectivity, and pharmacokinetic properties.

Properties

Molecular Formula

C21H23F2NO4

Molecular Weight

391.4 g/mol

IUPAC Name

3-fluoro-N-[[4-[(2-fluorophenoxy)methyl]-1-hydroxycyclohexyl]methyl]-4-hydroxybenzamide

InChI

InChI=1S/C21H23F2NO4/c22-16-3-1-2-4-19(16)28-12-14-7-9-21(27,10-8-14)13-24-20(26)15-5-6-18(25)17(23)11-15/h1-6,11,14,25,27H,7-10,12-13H2,(H,24,26)

InChI Key

GPSLYTIDVZDODP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1COC2=CC=CC=C2F)(CNC(=O)C3=CC(=C(C=C3)O)F)O

Origin of Product

United States

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